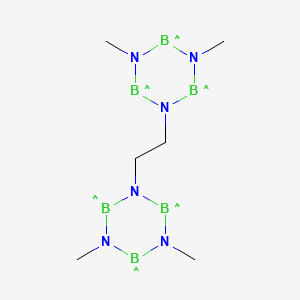
1,2-Di(3',5'-dimethylborazinyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(3’,5’-dimethylborazinyl)ethane is a unique organoboron compound characterized by its borazinyl groups attached to an ethane backbone
Métodos De Preparación
The synthesis of 1,2-Di(3’,5’-dimethylborazinyl)ethane typically involves the reaction of 3,5-dimethylborazine with ethylene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2-Di(3’,5’-dimethylborazinyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the borazinyl groups to their corresponding boron-hydride forms.
Substitution: The borazinyl groups can undergo substitution reactions with various nucleophiles, resulting in the formation of new derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Di(3’,5’-dimethylborazinyl)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biology: The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials with applications in electronics and aerospace.
Mecanismo De Acción
The mechanism by which 1,2-Di(3’,5’-dimethylborazinyl)ethane exerts its effects involves the interaction of its borazinyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial for its applications in catalysis and material science. The pathways involved include coordination with metal ions and participation in electron transfer processes.
Comparación Con Compuestos Similares
1,2-Di(3’,5’-dimethylborazinyl)ethane can be compared with other boron-containing compounds such as:
1,2-Dibromoethane: Unlike 1,2-Di(3’,5’-dimethylborazinyl)ethane, 1,2-Dibromoethane is primarily used as a fumigant and in organic synthesis.
1,2-Dimethylborazine: This compound serves as a precursor in the synthesis of 1,2-Di(3’,5’-dimethylborazinyl)ethane and shares similar chemical properties. The uniqueness of 1,2-Di(3’,5’-dimethylborazinyl)ethane lies in its dual borazinyl groups, which impart distinct reactivity and stability compared to other boron-containing compounds.
Propiedades
Número CAS |
54517-76-9 |
|---|---|
Fórmula molecular |
C6H16B6N6 |
Peso molecular |
237.1 g/mol |
InChI |
InChI=1S/C6H16B6N6/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h5-6H2,1-4H3 |
Clave InChI |
WCWPKAAHJPNATO-UHFFFAOYSA-N |
SMILES canónico |
[B]1N([B]N([B]N1C)CCN2[B]N([B]N([B]2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


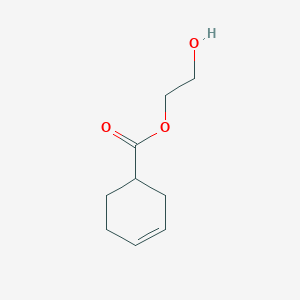
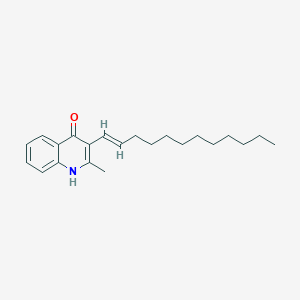
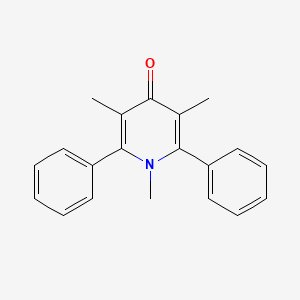

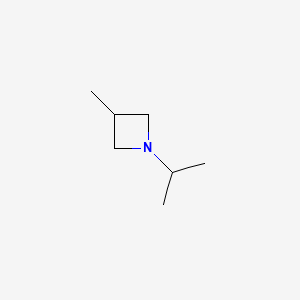
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
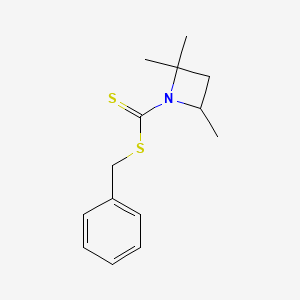
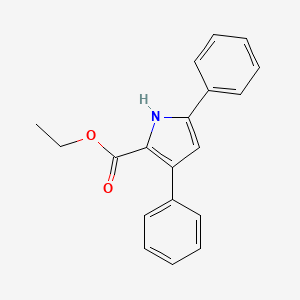
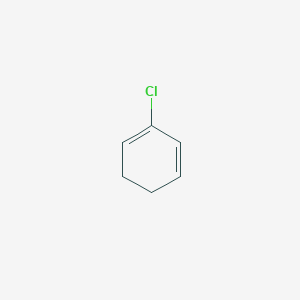
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
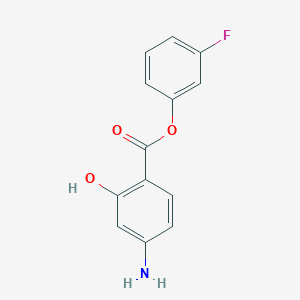
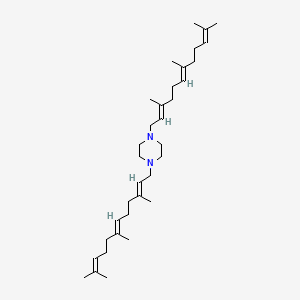
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
